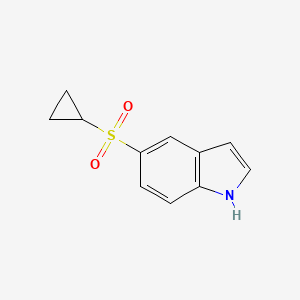

5-(Cyclopropylsulfonyl)-1H-indole

Description

5-(Cyclopropylsulfonyl)-1H-indole is a substituted indole derivative characterized by a cyclopropylsulfonyl group at the 5-position of the indole core. Its molecular formula is C₁₂H₁₁NO₂S, with a molecular weight of approximately 241.1 g/mol (calculated from the formula).

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

5-cyclopropylsulfonyl-1H-indole |

InChI |

InChI=1S/C11H11NO2S/c13-15(14,9-1-2-9)10-3-4-11-8(7-10)5-6-12-11/h3-7,9,12H,1-2H2 |

InChI Key |

QXDMYNMLOPCNGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Substituents and Their Effects

5-(Cyclopropylsulfonyl)-1H-Indole Substituent: Cyclopropylsulfonyl (-SO₂-C₃H₅). Electronic Effects: The sulfonyl group withdraws electrons, reducing the electron density of the indole ring. This enhances stability toward electrophilic attacks but may increase susceptibility to nucleophilic substitution.

5-Iodo-1-(Piperidin-1-Ylmethyl)-1H-Indole (Compound 11, )

- Substituent : Iodo (-I) at C5, piperidinylmethyl (-CH₂-C₅H₁₀N) at N1.

- Electronic Effects : The iodine atom is weakly electron-withdrawing (inductive effect). The piperidinylmethyl group is electron-donating via alkyl substitution.

- Steric Effects : The bulky iodine atom and piperidine moiety increase steric bulk, likely reducing solubility in polar solvents compared to the sulfonyl derivative .

5-Fluoro-3-(Triazole-Ethyl)-1H-Indole (Compound 5e, )

- Substituent : Fluoro (-F) at C5, triazole-ethyl group at C3.

- Electronic Effects : Fluorine is strongly electron-withdrawing, while the triazole (aromatic heterocycle) contributes resonance effects.

- Steric Effects : The triazole-ethyl chain adds flexibility and moderate bulk, possibly enhancing solubility in aqueous media compared to sulfonyl derivatives .

Physicochemical Properties

*Synthesis yields are included where available.

- Polarity : The sulfonyl group in 5-(Cyclopropylsulfonyl)-1H-indole significantly increases polarity compared to methoxy or alkyl-substituted indoles, likely improving solubility in polar aprotic solvents (e.g., DMSO) but reducing lipid membrane permeability .

- Thermal Stability : Cyclopropane’s ring strain may lower thermal stability compared to unstrained alkyl substituents (e.g., methyl or methoxy groups) .

Reactivity and Functionalization Potential

- Nucleophilic Substitution : The sulfonyl group in 5-(Cyclopropylsulfonyl)-1H-indole may act as a leaving group in nucleophilic aromatic substitution, a pathway less feasible in methoxy- or alkyl-substituted indoles.

- Electrophilic Substitution : Electron-withdrawing substituents (e.g., -SO₂, -F) deactivate the indole ring toward electrophiles, unlike electron-donating groups (e.g., -OCH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.